Meta-Methoxy Advantage in KMO Inhibition
In a biochemical assay measuring inhibition of kynurenine-3-monooxygenase (KMO), N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide (designated Compound 65 in the patent) inhibited the enzyme with an IC₅₀ of 0.8 µM, whereas the corresponding unsubstituted phenyl analog (lacking the methoxy group) showed an IC₅₀ of 8.2 µM [1]. The 3‑methoxy substitution therefore provides an approximate 10‑fold improvement in potency.
| Evidence Dimension | KMO enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Unsubstituted phenyl analog (N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide): 8.2 µM |
| Quantified Difference | ~10.2× lower IC₅₀ (more potent) |
| Conditions | Recombinant human KMO enzyme biochemical assay, as disclosed in patent examples. |
Why This Matters
A 10‑fold potency gain directly translates to a lower required concentration in cellular or in vivo models, reducing the risk of off‑target effects and improving the therapeutic window.
- [1] Patent WO-2013033068-A1. Kynurenine-3-monooxygenase inhibitors, pharmaceutical compositions, and methods of use thereof. Example compounds and IC₅₀ data. Inventors: Courtney, S. M. et al. Priority date: 2011/08/30. View Source
